Bromodifluoromethyl diethylphosphonate
Overview
Description
Synthesis Analysis
Bromodifluoromethyl diethylphosphonate has been synthesized through environmentally benign methods, offering a highly efficient route for the difluoromethylation of phenols and thiophenols. The compound undergoes facile P–C bond cleavage on basic hydrolysis, leading to the formation of a bromodifluoromethyl anion, which converts into a difluorocarbene intermediate. This intermediate can be trapped by phenolates or thiophenolates to yield difluoromethyl ethers and thioethers in good to excellent yields (Zafrani, Y., Sod-Moriah, G., & Segall, Y., 2009). Moreover, a one-pot synthesis approach has been developed for the synthesis of difluoromethyl thioethers from thiourea and diethyl bromodifluoromethylphosphonate, highlighting the compound's versatility and efficiency as a precursor (Ding, T., Jiang, L., & Yi, W., 2018).
Molecular Structure Analysis
The molecular structure of bromodifluoromethyl diethylphosphonate and its derivatives have been analyzed through various methods, including X-ray diffraction analysis. These studies provide valuable insights into the geometric and electronic structure of the compound, which are crucial for understanding its reactivity and properties in chemical syntheses.
Chemical Reactions and Properties
Bromodifluoromethyl diethylphosphonate is a versatile reagent in organic chemistry, participating in various chemical reactions. For instance, it has been used in visible-light-induced hydrodifluoromethylation of alkenes, demonstrating its utility in the synthesis of difluoromethylated alkanes under mild reaction conditions (Lin, Q.-Y., Xu, X., Zhang, K., & Qing, F., 2016). Furthermore, its application in the direct C-H difluoromethylenephosphonation of arenes and heteroarenes via visible-light photocatalysis highlights its potential in introducing difluoromethylenephosphonyl groups into aromatic compounds (Wang, L., Wei, X.-J., Lei, W.-L., Chen, H., Wu, L., & Liu, Q., 2014).
Scientific Research Applications
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Under photoredox conditions, difluoromethyltriphenylphosphonium bromide, a precursor of the CF2H radical, is used for bromodifluoromethylation of alkenes, resulting in the selective formation of bromodifluoromethylated products (Lin, Ran, Xu, & Qing, 2016).
Synthesis of α-Monohalogenated Diethyl Benzylphosphonates : Starting from diethyl benzylphosphonates, a variety of α-monohalogenated diethyl benzylphosphonates are obtained using a high yielding one-pot procedure (Iorga, Eymery, & Savignac, 1999).
C-H Difluoromethylenephosphonation of Arenes and Heteroarenes : This process involves a room-temperature protocol for the C-H difluoromethylenephosphonation of arenes and heteroarenes, using diethyl bromodifluoromethyl phosphonate as a difluoromethyl radical precursor (Wang et al., 2014).
Preparation of Diethyl 2-Oxo-1,1-Difluorophosphonates : Diethyl(bromodifluoromethyl)phosphonate reacts with activated zinc, leading to various acylated products which are useful in organic synthesis (Tsai, 1997).
Difluoromethylation of Phenols and Thiophenols : Diethyl bromodifluoromethylphosphonate, as a difluorocarbene precursor, is used for the difluoromethylation of phenols and thiophenols. This method has environmentally friendly by-products and is effective under mild conditions (Zafrani, Sod-Moriah, & Segall, 2009).
Synthesis of Various Fluoromethylene Phosphonium Ylides : This involves reactions with a variety of electrophiles, serving as a source for the introduction of the difluoromethylene phosphonate group into organic compounds (Burton, Takei, & Shin-Ya, 1981).
Safety And Hazards
properties
IUPAC Name |
1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADKVYIJIAENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215398 | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodifluoromethyl diethylphosphonate | |
CAS RN |
65094-22-6 | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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